molecular formula C17H19ClFN3O B2775286 (2-chloro-6-fluorophenyl)(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone CAS No. 1286711-74-7

(2-chloro-6-fluorophenyl)(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone

Cat. No. B2775286
CAS RN: 1286711-74-7
M. Wt: 335.81
InChI Key: WJTXWPNXZPBOEN-UHFFFAOYSA-N
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Description

(2-chloro-6-fluorophenyl)(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H19ClFN3O and its molecular weight is 335.81. The purity is usually 95%.
BenchChem offers high-quality (2-chloro-6-fluorophenyl)(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-chloro-6-fluorophenyl)(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

Research has focused on synthesizing and characterizing structurally related compounds, demonstrating their potential in medicinal chemistry and material science. For example, studies have detailed the synthesis and structural exploration of novel bioactive heterocycles, highlighting their antiproliferative activity and detailed structural characterization through various spectroscopic and X-ray diffraction studies (Prasad et al., 2018). Similarly, another study emphasized the synthesis of low-cost emitters with large Stokes' shifts, showcasing their application in creating luminescent materials (Volpi et al., 2017).

Spectral Properties and Material Applications

The spectral properties of related compounds have been extensively studied, with research showing the utility of imidazole-based fluorophores in various applications, such as in polymer matrices and as novel fluorophores offering insights into their interaction and fluorescence characteristics in different solvents and materials (Danko et al., 2012).

Molecular Interaction Studies

There's also a focus on the molecular interactions of related compounds, such as in the context of cannabinoid receptor modulation, illustrating the detailed analysis of antagonist interactions with receptors and potential implications for therapeutic applications (Shim et al., 2002).

Potential Therapeutic Applications

Several studies have explored the potential therapeutic applications of related compounds, including their roles as selective estrogen receptor modulators and Aurora kinase inhibitors, indicating the diverse pharmacological activities these compounds may exhibit (Palkowitz et al., 1997); (ヘンリー,ジェームズ, 2006).

properties

IUPAC Name

(2-chloro-6-fluorophenyl)-[4-[(2-methylimidazol-1-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClFN3O/c1-12-20-7-10-22(12)11-13-5-8-21(9-6-13)17(23)16-14(18)3-2-4-15(16)19/h2-4,7,10,13H,5-6,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJTXWPNXZPBOEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC2CCN(CC2)C(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-chloro-6-fluorophenyl)(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.